One labelled form of Telmisartan, which is an angiotensin II receptor antagonist and could be used in the treatment of hypertensive.
Telmisartan-d3
CAS No.: 1189889-44-8
Cat. No.: VC0196522
Molecular Formula: C33H30N4O2
Molecular Weight: 517.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189889-44-8 |
---|---|
Molecular Formula | C33H30N4O2 |
Molecular Weight | 517.6 g/mol |
IUPAC Name | 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
Standard InChI | InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 |
Standard InChI Key | RMMXLENWKUUMAY-HPRDVNIFSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC |
SMILES | CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Canonical SMILES | CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Appearance | White to Beige Solid |
Melting Point | 163-166 °C |
Chemical Structure and Physical Properties
Telmisartan-d3 is characterized by its molecular formula C33H27D3N4O2, indicating the presence of three deuterium atoms in place of hydrogen atoms in the parent compound . With a molecular weight of 517.6 g/mol, telmisartan-d3 is slightly heavier than non-deuterated telmisartan due to the atomic mass difference between deuterium and hydrogen .
The physical state of telmisartan-d3 is solid at room temperature, with a characteristic odor . Unlike many pharmaceutical compounds, specific details regarding the melting and boiling points of telmisartan-d3 are listed as "undetermined" in safety documentation, suggesting these parameters may vary depending on the compound's purity or form .
Regarding solubility properties, telmisartan-d3 demonstrates good solubility in common organic solvents used in laboratory settings, particularly dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This solubility profile is essential for its application in analytical procedures, where the compound must be readily dissolved to prepare standard solutions and quality control samples.
Physical and Chemical Properties Table
Property | Value |
---|---|
Molecular Formula | C33H27D3N4O2 |
Molecular Weight | 517.6 g/mol |
Physical State | Solid |
Color | Not determined |
Odor | Characteristic |
Melting Point | Undetermined |
Boiling Point | Undetermined |
Flammability | Not flammable |
Flash Point | Not applicable |
pH Value | Not applicable |
Solubility | Soluble in DMF and DMSO |
Analytical Applications
Telmisartan-d3 serves a critical role in analytical chemistry as an internal standard for the quantification of telmisartan. The compound's primary utility lies in liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods, where it provides compensation for variations in sample preparation and instrumental response.
Role as an Internal Standard
The deuterated structure of telmisartan-d3 makes it an ideal internal standard for telmisartan analysis for several reasons:
-
It possesses nearly identical chemical properties to telmisartan, resulting in similar extraction efficiency and chromatographic behavior
-
The mass difference from the deuterium atoms allows it to be distinguished from telmisartan by mass spectrometric detection
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When added in known quantities to all samples, it effectively corrects for matrix effects and variations in instrument response during analysis
This application is particularly valuable in bioanalytical methods, where accurate quantification of telmisartan in complex biological matrices such as plasma is essential for pharmacokinetic studies and therapeutic drug monitoring.
LC/MS/MS Methodology
Several sensitive LC/MS/MS methods have been developed using telmisartan-d3 as an internal standard. These methods typically involve protein precipitation sample preparation to extract telmisartan and telmisartan-d3 from plasma samples .
A notable high-sensitivity method employs an Agilent 1260 Infinity LC system coupled to a 6460 Triple Quadrupole LC/MS system with Agilent Jet Stream technology . This particular analytical approach enables quantitation of telmisartan in human plasma over the concentration range of 50 to 5000 pg/mL, which represents significant sensitivity—one order of magnitude below typical quantitation limits for similar analyses .
The sample preparation procedure typically begins with 200 μL of plasma, to which cold acetonitrile is added for protein precipitation . The chromatographic conditions often include:
-
Column temperature: 45°C
-
Mobile phase A: 10 mM Ammonium acetate
-
Mobile phase B: Acetonitrile
Analytical Parameters Table
Parameter | Value |
---|---|
Sample Volume | 200 μL of plasma |
Sample Preparation | Protein precipitation with cold acetonitrile |
LC System | Agilent 1260 Infinity |
MS System | Agilent 6460 Triple Quadrupole with Jet Stream Technology |
Quantification Range | 50-5000 pg/mL |
Column Temperature | 45°C |
Mobile Phase A | 10 mM Ammonium acetate |
Mobile Phase B | Acetonitrile |
Flow Rate | 0.5 mL/min |
Characteristic | Telmisartan | Telmisartan-d3 |
---|---|---|
Molecular Formula | C33H30N4O2 | C33H27D3N4O2 |
Molecular Weight | ~514.6 g/mol | 517.6 g/mol |
Primary Use | Therapeutic (AT1 receptor antagonist) | Analytical (internal standard) |
Clinical Application | Treatment of hypertension, metabolic syndrome-evoked nephropathy | None (laboratory use only) |
Pharmacokinetics | Nonlinear, affected by hepatic uptake and receptor binding | Not applicable (not used therapeutically) |
Analytical Significance | Target analyte | Internal standard for telmisartan quantification |
Research Applications and Future Directions
The primary research application of telmisartan-d3 centers on its role as an analytical tool rather than as a therapeutic agent. Its use in sensitive LC/MS/MS methods supports pharmacokinetic studies of telmisartan, which exhibits complex nonlinear pharmacokinetics influenced by multiple factors.
Recent research has explored the mechanisms underlying telmisartan's nonlinear pharmacokinetics, finding that hepatic uptake saturation affects all dose ranges, while AT1-receptor binding saturation notably influences pharmacokinetics at lower doses (below 20 mg) . These investigations rely on analytical methods that may incorporate telmisartan-d3 as an internal standard for accurate quantification.
Additional research has examined telmisartan's potential in treating metabolic syndrome-evoked nephropathy, particularly its ability to restore the Hippo pathway and its beneficial effects when combined with vitamin D3 . The accurate quantification of telmisartan in biological samples from such studies likely depends on analytical methods using telmisartan-d3.
Future directions for telmisartan-d3 may include its application in increasingly sophisticated analytical techniques and its role in supporting the development of optimized telmisartan dosing regimens based on improved understanding of the drug's pharmacokinetics.
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